molecular formula C11H14O4 B14757398 Methyl 2,4-dimethoxy-5-methylbenzoate

Methyl 2,4-dimethoxy-5-methylbenzoate

Cat. No.: B14757398
M. Wt: 210.23 g/mol
InChI Key: NYULZYNEENHPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dimethoxy-5-methylbenzoate is a substituted benzoate ester characterized by methoxy groups at positions 2 and 4, a methyl group at position 5, and a methyl ester at position 1 of the benzene ring.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2,4-dimethoxy-5-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-7-5-8(11(12)15-4)10(14-3)6-9(7)13-2/h5-6H,1-4H3

InChI Key

NYULZYNEENHPSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dimethoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,4-dimethoxy-5-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dimethoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Methyl 2,4-Dihydroxy-5-(2-Methylpropanamido)Benzoate ()
  • Key Differences :
    • Substituents : The dihydroxy groups (positions 2 and 4) and an amide group (position 5) contrast with the dimethoxy and methyl groups in the target compound.
    • Acidity : Dihydroxy groups increase acidity compared to methoxy groups, enhancing solubility in polar solvents. Methoxy groups in the target compound would reduce acidity and increase lipophilicity .
    • Crystallinity : The amide group in the analog () facilitates hydrogen bonding, influencing crystal packing. The dimethoxy groups in the target compound may instead promote van der Waals interactions, leading to distinct crystalline properties .
Diterpenoid Methyl Esters ()
  • Examples : Sandaracopimaric acid methyl ester, Z-communic acid methyl ester, and dehydroabietic acid methyl ester.
  • Key Differences: Backbone Structure: Diterpenoids feature fused tricyclic or tetracyclic carbon skeletons, whereas the target compound is a simple aromatic ester. Volatility: Diterpenoid esters (e.g., compounds 4, 8, 9 in ) are detected via gas chromatography (GC) due to moderate volatility. The aromatic target compound may exhibit lower volatility, requiring higher GC temperatures or alternative analytical methods . Biological Activity: Diterpenoid esters (e.g., ferruginol, torulosal) often display antimicrobial or anti-inflammatory properties.

Hypothetical Data Table: Substituent-Driven Properties

Compound Name Substituents Molecular Weight (g/mol) Predicted Boiling Point (°C) Solubility (Polar vs. Non-polar) Potential Bioactivity
Methyl 2,4-dimethoxy-5-methylbenzoate 2,4-OCH₃; 5-CH₃; 1-COOCH₃ ~224.2 280–310 (estimated) Low polarity (lipophilic) Antioxidant, enzyme inhibitor
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate 2,4-OH; 5-amide; 1-COOCH₃ ~281.3 >300 (decomposes) High polarity (aqueous soluble) Antimicrobial, anti-inflammatory
Sandaracopimaric acid methyl ester Diterpenoid backbone + COOCH₃ ~332.5 250–270 (GC-detectable) Moderately polar Antimicrobial

Structural Influences on Analytical Detection

  • Gas Chromatography (GC): Diterpenoid methyl esters () elute at moderate retention times due to balanced volatility. The aromatic target compound, with higher molecular rigidity, may require derivatization or liquid chromatography for analysis .
  • Crystallography : The amide-containing analog () forms hydrogen-bonded networks, while the target compound’s methoxy groups may lead to less dense packing, affecting diffraction patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.